molecular formula C11H19N B8443199 Cyclohexylethylprop-2-ynylamine

Cyclohexylethylprop-2-ynylamine

Cat. No.: B8443199
M. Wt: 165.27 g/mol
InChI Key: PKOLPXBRFWEQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylethylprop-2-ynylamine (CAS: Not specified in evidence) is a tertiary amine featuring a cyclohexyl group, an ethyl chain, and a terminal propynyl (alkyne) moiety.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-(2-cyclohexylethyl)prop-2-yn-1-amine

InChI

InChI=1S/C11H19N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,11-12H,3-10H2

InChI Key

PKOLPXBRFWEQPE-UHFFFAOYSA-N

Canonical SMILES

C#CCNCCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Cyclohexylethylprop-2-ynylamine:

Compound Structure Key Features Applications
This compound Cyclohexyl-Ethyl-Propynylamine Tertiary amine; alkyne for click chemistry; cyclohexyl for steric bulk Hypothetical: Drug design, polymer chemistry
Ethylenediamine (C₂H₈N₂) H₂N-CH₂-CH₂-NH₂ Primary diamine; high polarity and chelation capacity Chelating agents, epoxy hardeners
Cyclohexylamine (C₆H₁₁NH₂) Cyclohexyl-NH₂ Primary amine; hydrophobic cyclohexyl group Corrosion inhibitors, rubber additives
2-(Ethylamino)-cyclohexanone Cyclohexanone with ethylamino substituent Secondary amine; ketone group for reactivity Pharmaceutical intermediates

Reactivity and Stability

  • Alkyne Reactivity : The propynyl group in this compound enables click chemistry (e.g., Huisgen cycloaddition), distinguishing it from saturated analogs like cyclohexylamine or ethylenediamine. This property is critical in bioconjugation and material science.
  • Basicity: Tertiary amines typically exhibit lower basicity than primary or secondary amines. This compound is expected to have a pKa ~9–10, similar to triethylamine, whereas ethylenediamine (pKa ~10.7) is more basic due to its two primary amino groups .

Physical Properties

Property This compound Ethylenediamine Cyclohexylamine
Boiling Point (°C) ~200–220 (estimated) 116–118 134–136
Solubility in Water Low (hydrophobic cyclohexyl) Miscible Slightly soluble
LogP (Partition Coefficient) ~2.5–3.0 (estimated) -1.0 1.5

Analytical Characterization

As per H NMR is a critical tool for confirming the structure of amine derivatives. For this compound:

  • 1H NMR Peaks: Expected signals include δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.2–2.5 ppm (ethyl CH₂), and δ 2.8–3.1 ppm (propynyl CH). The absence of NH protons (tertiary amine) simplifies the spectrum compared to primary/secondary amines like 2-(ethylamino)-cyclohexanone .

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